5-(4-Propylcyclohexyl)-3-(3-pyridinyl)-1,2,4-oxadiazole
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Overview
Description
5-(4-propylcyclohexyl)-3-(3-pyridinyl)-1,2,4-oxadiazole is a member of pyridines.
Scientific Research Applications
Synthesis and Biological Activity Prediction
- A study by Kharchenko et al. (2008) discussed the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which includes compounds structurally similar to 5-(4-Propylcyclohexyl)-3-(3-pyridinyl)-1,2,4-oxadiazole. These compounds' biological activity was predicted using the PASS prediction method, emphasizing their potential in biological applications (Kharchenko, Detistov, & Orlov, 2008).
Liquid Crystalline Properties
- Karamysheva et al. (2001) synthesized new mesomorphic 1,2,4-oxadiazoles, including variants with pyridine substituents, indicating their potential in liquid crystal technology. Their temperature and dielectric characteristics were measured, showing the practical applications of such compounds in materials science (Karamysheva et al., 2001).
Antiprotozoal and Anticancer Activity
- Dürüst et al. (2012) synthesized 1,2,4-oxadiazole and 1,2,3-triazole containing compounds, exhibiting biological activities like anti-protozoal and anti-cancer effects. This highlights the potential therapeutic applications of similar 1,2,4-oxadiazole derivatives (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antimicrobial Properties
- Bayrak et al. (2009) reported on the synthesis and antimicrobial activities of compounds including 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol. This study suggests the potential of 1,2,4-oxadiazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Potential in Pesticide Bioactivity
- Research by Zhi (2004) on pyridine and 1,3,4-oxadiazole derivatives revealed their diverse biological activities, including anti-inflammation, antibacterial, and potential as pesticides. This indicates the utility of such compounds in agriculture and pest control (Zhi, 2004).
properties
Product Name |
5-(4-Propylcyclohexyl)-3-(3-pyridinyl)-1,2,4-oxadiazole |
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Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
5-(4-propylcyclohexyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H21N3O/c1-2-4-12-6-8-13(9-7-12)16-18-15(19-20-16)14-5-3-10-17-11-14/h3,5,10-13H,2,4,6-9H2,1H3 |
InChI Key |
QGUCBSXNMDKGML-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CN=CC=C3 |
Canonical SMILES |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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